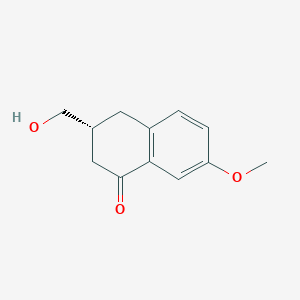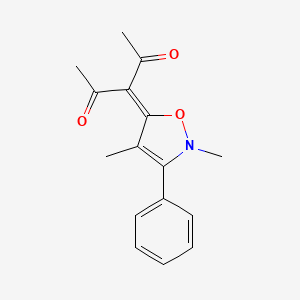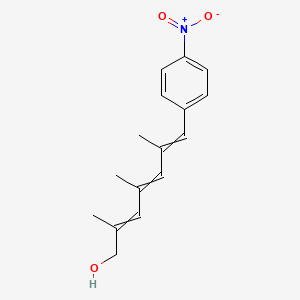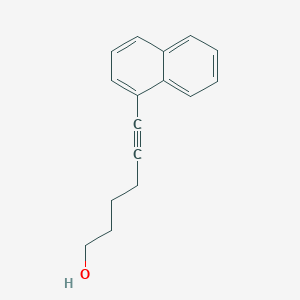
4-Methyl-1-phenylhept-1-YN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-phenylhept-1-YN-3-one is an organic compound with the molecular formula C14H16O It is characterized by a hept-1-yn-3-one backbone with a phenyl group at the first carbon and a methyl group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylhept-1-YN-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 4-methyl-1-phenyl-1-butyne with an appropriate reagent under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic attack on the electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-phenylhept-1-YN-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
Oxidation: Formation of this compound oxide or corresponding carboxylic acids.
Reduction: Formation of 4-methyl-1-phenylhept-1-ene or 4-methyl-1-phenylheptane.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Methyl-1-phenylhept-1-YN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-phenylhept-1-YN-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-phenylbut-1-YN-3-one: Similar structure but with a shorter carbon chain.
4-Methyl-1-phenylhex-1-YN-3-one: Similar structure but with a different carbon chain length.
4-Methyl-1-phenylpent-1-YN-3-one: Another homolog with a different carbon chain length.
Uniqueness
4-Methyl-1-phenylhept-1-YN-3-one is unique due to its specific carbon chain length and the presence of both phenyl and methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918638-74-1 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-methyl-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C14H16O/c1-3-7-12(2)14(15)11-10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7H2,1-2H3 |
Clave InChI |
SFBOXKUQPGYSAA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)
![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)
methanone](/img/structure/B12611506.png)


![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)


![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)



![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)
